2-[(2-Methylpropyl)amino]acetamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropyl)amino]acetamide hydrochloride typically involves the reaction of isobutylamine with chloroacetamide under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically obtained as a crystalline powder, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropyl)amino]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halides or nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-Methylpropyl)amino]acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)amino]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylamino)acetamide hydrochloride
- 2-(Propylamino)acetamide hydrochloride
- 2-(Butylamino)acetamide hydrochloride
Uniqueness
2-[(2-Methylpropyl)amino]acetamide hydrochloride is unique due to its specific structural features, such as the presence of the isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-(2-methylpropylamino)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)3-8-4-6(7)9;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHXPGFOITQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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